molecular formula C15H8Cl2O3 B15487220 4,4'-Carbonyldibenzoyl chloride CAS No. 6423-31-0

4,4'-Carbonyldibenzoyl chloride

Cat. No.: B15487220
CAS No.: 6423-31-0
M. Wt: 307.1 g/mol
InChI Key: HVJGTMQNVKUORT-UHFFFAOYSA-N
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Description

4,4'-Carbonyldibenzoyl chloride (CAS 6423-31-0) is a benzoyl chloride derivative with the molecular formula C₁₅H₈Cl₂O₃ and a molecular weight of 307.13 g/mol . As a compound featuring two acyl chloride functional groups, it is a highly reactive reagent primarily used as a key building block in polymer chemistry and organic synthesis. Its primary research value lies in its application as a monomer for the production of specialty polymers. The molecule acts as a carbonyl-containing linker, enabling the formation of polyesters, polyamides, and other condensation polymers through its reactions with diols and diamines . This reactivity is characteristic of acyl chlorides, which readily undergo nucleophilic substitution reactions; they react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The presence of two reactive sites allows it to function as a cross-linking agent, extending polymer chains and contributing to the thermal and mechanical properties of the resulting materials. Researchers value this compound for creating polymers with specific backbone structures, which may be investigated for use in high-performance materials, engineering plastics, or specialty coatings. Handling of this material requires specific safety precautions. As with other acyl chlorides like benzoyl chloride, it is expected to be moisture-sensitive, reacting with water to release hydrogen chloride . It must be stored under recommended conditions, often cold-chain, and handled in a controlled environment using appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

6423-31-0

Molecular Formula

C15H8Cl2O3

Molecular Weight

307.1 g/mol

IUPAC Name

4-(4-carbonochloridoylbenzoyl)benzoyl chloride

InChI

InChI=1S/C15H8Cl2O3/c16-14(19)11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)15(17)20/h1-8H

InChI Key

HVJGTMQNVKUORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4,4'-Carbonyldibenzoyl chloride belongs to a class of aromatic diacid chlorides. Key analogues include:

Compound Structure Key Differences Polymer Tg (°C) Synthesis Yield
4,4'-Carbonyldibenzoyl chloride Para-oriented carbonyl High rigidity, thermal stability 218 (Polymer V) 75%
3,3'-Carbonyldibenzoyl chloride Meta-oriented carbonyl Reduced chain alignment 165 (Polymer IV) Similar method
4,4'-Methylenedibenzoyl chloride Para-oriented CH₂ Lower polarity 212 (Polymer II) Not reported
3,3'-Methylenedibenzoyl chloride Meta-oriented CH₂ Enhanced flexibility 149 (Polymer I) Not reported

Thermal and Polymer Properties

  • Para vs. Meta Isomerism: The para orientation in 4,4'-carbonyldibenzoyl chloride promotes linear polymer chains with higher glass transition temperatures (Tg = 218°C) compared to its meta counterpart (Tg = 165°C). The ΔTg of 53°C highlights the cumulative effect of para-substitution on backbone rigidity and interchain interactions . Example: Polyesters derived from 4,4'-carbonyldibenzoyl chloride and bisphenol A (Polymer V) exhibit superior thermal stability, making them suitable for high-temperature applications. In contrast, meta-oriented 3,3'-carbonyldibenzoyl chloride polymers (Polymer IV) are more processable due to their lower Tg .
  • Carbonyl vs. Methylene Linkers :
    Replacing the carbonyl group with a methylene bridge (as in 4,4'-methylenedibenzoyl chloride) reduces polarity, lowering Tg by 6°C (212°C vs. 218°C). Meta-methylenedibenzoyl chloride polymers (Tg = 149°C) further illustrate how linker geometry and substitution patterns govern thermal behavior .

Limitations of Comparison

Preparation Methods

Reaction Overview

The most efficient and widely adopted method for synthesizing 4,4'-biphenyldicarbonyl chloride involves the reaction of biphenyl-4,4'-dicarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method, validated by industrial-scale applications, leverages the strong chlorinating capability of oxalyl chloride to convert carboxylic acid groups into acid chlorides.

Detailed Procedure

  • Reagents and Stoichiometry :

    • Biphenyl-4,4'-dicarboxylic acid (24.0 g, 0.1 mol)
    • Oxalyl chloride (60 mL, excess)
    • Anhydrous tetrahydrofuran (THF, 480 mL)
    • DMF (0.24 mL, catalytic).
  • Reaction Conditions :

    • The dicarboxylic acid is suspended in dry THF under inert atmosphere.
    • Oxalyl chloride is added dropwise, followed by DMF.
    • The mixture is stirred at room temperature for 10 minutes, then refluxed at 66–70°C for 90 minutes.
  • Workup and Isolation :

    • Post-reaction, the solvent and excess oxalyl chloride are removed under reduced pressure.
    • The residual yellow solid is triturated with diethyl ether to precipitate pure 4,4'-biphenyldicarbonyl chloride.
    • Yield: 25.6 g (93%); Purity: >99% (HPLC).

Mechanistic Insights

DMF catalyzes the reaction by forming an imidazolium intermediate with oxalyl chloride, which subsequently reacts with the carboxylic acid to generate the acyl chloride. The overall process proceeds via nucleophilic acyl substitution, with the intermediate enhancing electrophilicity at the carbonyl carbon.

Alternative Synthetic Routes and Comparative Analysis

Thionyl Chloride (SOCl₂) Activation

Thionyl chloride offers a milder alternative, but its use with aromatic dicarboxylic acids typically necessitates prolonged reflux (12–24 hours) and yields are generally lower (70–85%) due to incomplete conversion. Additionally, SOCl₂ produces gaseous HCl and SO₂, complicating large-scale operations.

Optimization Strategies and Scalability

Solvent Selection

  • THF vs. Dichloromethane (DCM) : THF’s high polarity facilitates the dissolution of biphenyl-4,4'-dicarboxylic acid, whereas DCM may require extended reaction times.
  • DMF Concentration : Catalytic DMF (0.5–1.0 mol%) maximizes conversion without side reactions. Excess DMF risks forming stable imidazolium salts, reducing yield.

Applications and Derivative Synthesis

Polymer Chemistry

4,4'-Biphenyldicarbonyl chloride serves as a monomer for high-performance polyamides and polyesters, offering enhanced thermal stability due to its rigid biphenyl backbone.

Pharmaceutical Intermediates

The compound is a precursor to N-hydroxysuccinimide (NHS) esters, which are pivotal in bioconjugation reactions. For example, reacting it with N-hydroxysuccinimide yields the corresponding active ester, facilitating peptide coupling.

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